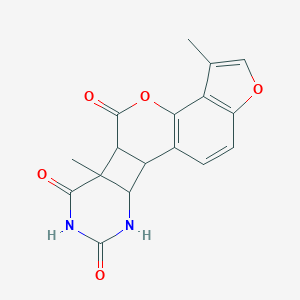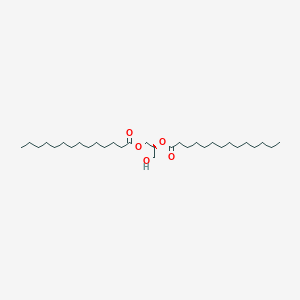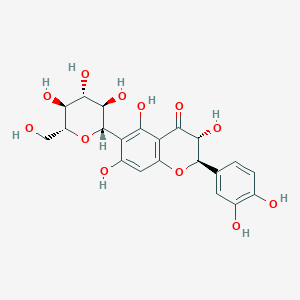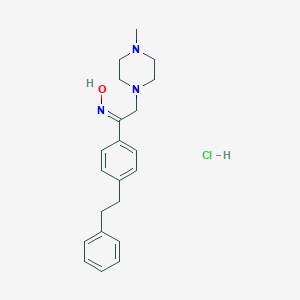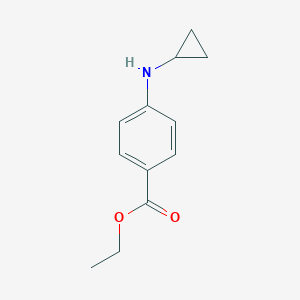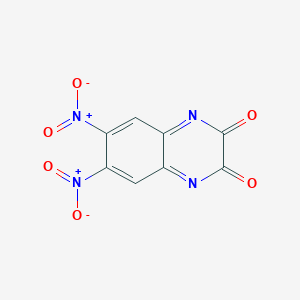
6,7-Dinitro-2,3-quinoxalinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dinitro-2,3-quinoxalinedione (DNQX) is a potent antagonist of glutamate receptors, specifically the AMPA subtype. It is widely used in scientific research to study the biochemical and physiological effects of glutamate signaling and to investigate the role of AMPA receptors in various neurological and psychiatric disorders.
Wirkmechanismus
6,7-Dinitro-2,3-quinoxalinedione acts as a competitive antagonist of AMPA receptors, blocking the binding of glutamate to these receptors and preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of glutamate signaling can have various effects on neuronal activity and has been implicated in a range of neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
Blocking AMPA receptors with 6,7-Dinitro-2,3-quinoxalinedione can have various biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-Dinitro-2,3-quinoxalinedione in lab experiments is its high potency and specificity for AMPA receptors, making it a useful tool for investigating the role of glutamate signaling in various neurological and psychiatric disorders. However, its use is limited by its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
Future research using 6,7-Dinitro-2,3-quinoxalinedione could focus on investigating the role of AMPA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It could also be used to study the mechanisms of action of drugs that modulate glutamate signaling, such as ketamine and other novel therapeutics. Additionally, further research could explore the potential therapeutic applications of 6,7-Dinitro-2,3-quinoxalinedione itself, such as in the treatment of epilepsy or other neurological disorders.
Synthesemethoden
6,7-Dinitro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of quinoxaline with nitric acid and sulfuric acid. The resulting compound is then treated with nitric acid and acetic anhydride to yield 6,7-Dinitro-2,3-quinoxalinedione.
Wissenschaftliche Forschungsanwendungen
6,7-Dinitro-2,3-quinoxalinedione is commonly used in scientific research to block AMPA receptors and investigate the role of glutamate signaling in various neurological and psychiatric disorders. It has been used to study the mechanisms of action of drugs such as ketamine, which has been shown to rapidly alleviate symptoms of depression and other mood disorders by modulating glutamate signaling.
Eigenschaften
CAS-Nummer |
114828-89-6 |
|---|---|
Produktname |
6,7-Dinitro-2,3-quinoxalinedione |
Molekularformel |
C8H2N4O6 |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H |
InChI-Schlüssel |
YEUPBRRGMWBCEB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
6,7-Dinitro-2,3-quinoxalinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




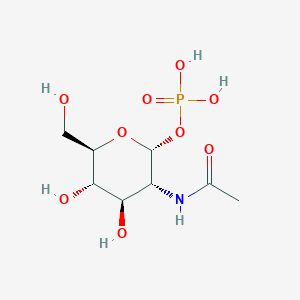
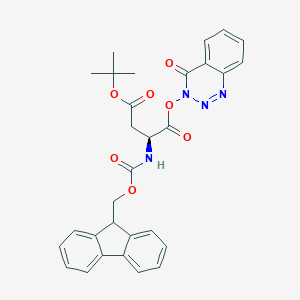
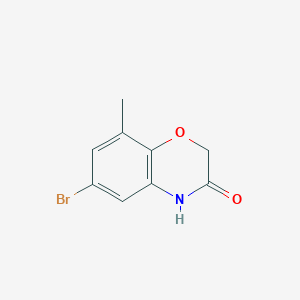
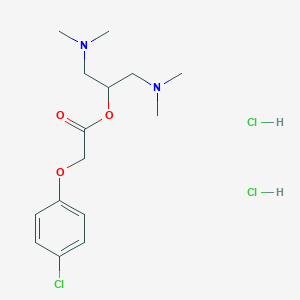
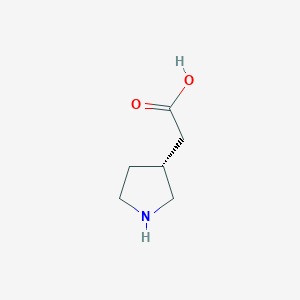
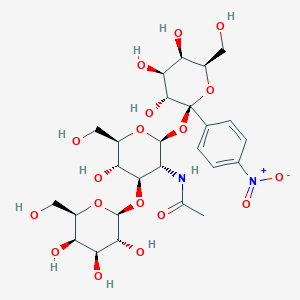
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
